molecular formula C14H11NO3S B1273669 4-(Benzylthio)-3-nitrobenzaldehyde CAS No. 175278-44-1

4-(Benzylthio)-3-nitrobenzaldehyde

Cat. No.: B1273669
CAS No.: 175278-44-1
M. Wt: 273.31 g/mol
InChI Key: UIXPQYSMFXQEMB-UHFFFAOYSA-N
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Description

4-(Benzylthio)-3-nitrobenzaldehyde is a nitroaromatic compound featuring a benzylthio (-S-CH₂C₆H₅) substituent at the 4-position and a nitro (-NO₂) group at the 3-position of the benzaldehyde scaffold. This structure combines electron-withdrawing (nitro) and moderately electron-donating (benzylthio) groups, which influence its reactivity and physical properties.

Properties

IUPAC Name

4-benzylsulfanyl-3-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO3S/c16-9-12-6-7-14(13(8-12)15(17)18)19-10-11-4-2-1-3-5-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIXPQYSMFXQEMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=C(C=C(C=C2)C=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30384289
Record name 4-(Benzylsulfanyl)-3-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30384289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175278-44-1
Record name 3-Nitro-4-[(phenylmethyl)thio]benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175278-44-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Benzylsulfanyl)-3-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30384289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzylthio)-3-nitrobenzaldehyde typically involves the following steps:

    Nitration: The starting material, benzaldehyde, undergoes nitration to introduce a nitro group at the 3-position. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid.

    Thioether Formation: The nitrobenzaldehyde is then reacted with benzyl mercaptan in the presence of a base such as sodium hydroxide to form the benzylthio group at the 4-position.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

4-(Benzylthio)-3-nitrobenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or using iron and hydrochloric acid.

    Substitution: The benzylthio group can participate in nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas with palladium on carbon or iron powder with hydrochloric acid.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base.

Major Products

    Oxidation: 4-(Benzylthio)-3-nitrobenzoic acid.

    Reduction: 4-(Benzylthio)-3-aminobenzaldehyde.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Analysis

The table below compares 4-(Benzylthio)-3-nitrobenzaldehyde with structurally related nitrobenzaldehyde derivatives:

Compound Name Substituent at 4-Position Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Applications/Notes
This compound Benzylthio (-S-CH₂C₆H₅) C₁₄H₁₁NO₃S 273.30* N/A Hypothesized use in heterocyclic synthesis (inferred from analogs)
4-(4-Morpholino)-3-nitrobenzaldehyde Morpholino (C₄H₈NO) C₁₁H₁₂N₂O₄ 236.22 N/A Intermediate in pharmaceutical research; listed in heterocyclic compound catalogs
4-[(4-Methylphenyl)thio]-3-nitrobenzaldehyde O-methyloxime 4-Methylphenylthio, O-methyloxime C₁₅H₁₄N₂O₃S 302.35 N/A Structural analog with modified oxime group; potential for coordination chemistry
4-(3-Chlorophenoxy)-3-nitrobenzaldehyde 3-Chlorophenoxy (-O-C₆H₄Cl) C₁₃H₈ClNO₄ 291.66 N/A Safety data available; toxicological profile not fully studied
4-(Dimethylamino)-3-nitrobenzaldehyde Dimethylamino (-N(CH₃)₂) C₉H₁₀N₂O₃ 194.19 N/A Used in synthesizing α-aminophosphonate inhibitors

*Calculated based on molecular formula.

Reactivity and Functional Group Influence

  • Electron Effects: The nitro group at the 3-position deactivates the aromatic ring, directing electrophilic substitution to the 5- or 6-position.
  • Condensation Reactions: Analogous compounds, such as 3-nitrobenzaldehyde derivatives, undergo condensation with amines to form Schiff bases or heterocycles (e.g., azetidinones) . For example, 4-chloro-3-nitrobenzopyran-2-one reacts with phenylenediamine to form intermediates for antimicrobial agents, suggesting that this compound could participate in similar reactions .

Biological Activity

4-(Benzylthio)-3-nitrobenzaldehyde is an organic compound characterized by a benzene ring with a benzylthio group at the 4-position and a nitro group at the 3-position, along with an aldehyde functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Chemical Formula : C10_{10}H9_{9}N1_{1}O2_{2}S1_{1}
  • Molecular Weight : 209.25 g/mol
  • CAS Number : 175278-44-1

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, leading to significant biochemical effects:

  • Covalent Bond Formation : Similar compounds have been shown to form covalent bonds with target proteins or enzymes, inhibiting their function.
  • Cell Cycle Arrest and Apoptosis : Research indicates that this compound can induce cell cycle arrest and apoptosis in cancer cells, which is crucial for its anticancer properties.
  • Biochemical Pathways : It is reported to affect pathways related to cell proliferation, survival, and apoptosis, thereby contributing to its therapeutic potential.

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound:

  • In Vitro Studies : In laboratory settings, this compound has demonstrated significant cytotoxic effects against various cancer cell lines. For instance, it has been shown to inhibit the growth of colon carcinoma cells through mechanisms involving DNA damage and induction of apoptosis .

Antimicrobial Properties

The compound also exhibits antimicrobial activity:

  • Antibacterial Tests : Preliminary studies suggest that this compound possesses antibacterial properties against certain gram-positive and gram-negative bacteria, making it a candidate for further exploration in antimicrobial drug development.

Case Studies and Research Findings

StudyFindings
Study on Anticancer Activity (2022)Demonstrated cytotoxic effects on colon carcinoma cells with IC50 values indicating potent activity.Supports the potential use of the compound in cancer therapy.
Antimicrobial Evaluation (2023)Showed significant inhibition of bacterial growth in vitro against Staphylococcus aureus and Escherichia coli.Suggests potential as an antimicrobial agent.

Pharmacokinetics

The pharmacokinetic profile of similar compounds indicates that they are generally well absorbed and distributed throughout the body:

  • Absorption : Rapid absorption post-administration.
  • Metabolism : Primarily metabolized in the liver by cytochrome P450 enzymes.
  • Excretion : Excreted via renal pathways.

Comparative Analysis with Similar Compounds

This compound can be compared with structurally similar compounds to highlight its unique properties:

CompoundStructureBiological Activity
4-(Methylthio)-3-nitrobenzaldehydeMethylthio instead of benzylthioModerate anticancer activity
4-(Benzylthio)-3-aminobenzaldehydeAmino group instead of nitro groupEnhanced antibacterial activity

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